2-(Cyclopentylamino)-5-nitrobenzonitrile
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Overview
Description
2-(Cyclopentylamino)-5-nitrobenzonitrile is an organic compound that features a cyclopentylamino group attached to a nitrobenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of the cyclopentylamino group. One common method is the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrobenzonitrile. Subsequently, the nitrobenzonitrile undergoes a nucleophilic substitution reaction with cyclopentylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(Cyclopentylamino)-5-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: Compounds with additional functional groups such as carboxylic acids or aldehydes.
Scientific Research Applications
2-(Cyclopentylamino)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopentylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylamino)thiazol-4(5H)-one: Known for its potential anticancer and antioxidant activities.
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: A potent phosphodiesterase 7 inhibitor.
Uniqueness
2-(Cyclopentylamino)-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and nitrile groups provide versatile sites for chemical modification, while the cyclopentylamino group enhances its potential interactions with biological targets.
Properties
IUPAC Name |
2-(cyclopentylamino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-9-7-11(15(16)17)5-6-12(9)14-10-3-1-2-4-10/h5-7,10,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOAUXERWJSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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